Leuco Malachite Green-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Malachite Green and its derivatives, including Leuco Malachite Green, involves coupling reactions of 4-(dimethylamino)benzophenone or 4-nitrobenzophenone with appropriately substituted 4-bromoaniline derivatives. This process is followed by treatment with HCl in methanol, yielding the cationic MG and its leuco analogues (Cho et al., 2003). Additionally, the synthesis of long-chain malachite green leuco base (LMGH) has been reported, showing dependency of its emission spectra on solvent polarity (El-Shishtawy & Fukunishi, 1995).

Molecular Structure Analysis

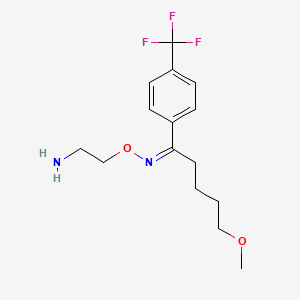

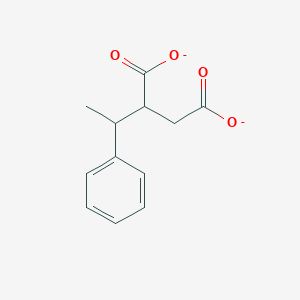

The molecular structure of Leuco Malachite Green and its N-demethylated metabolites exhibits a close resemblance to aromatic amine carcinogens. The synthetic standards of MG, LMG, and their N-demethylated metabolites reveal systematic UV/vis spectral and tandem mass fragmentation patterns consistent with sequential N-demethylation. The resonance structure with the cationic charge located in the central methane carbon (C7) is indicated (Cho et al., 2003).

Chemical Reactions and Properties

Leuco Malachite Green-d5 exhibits various chemical reactions and properties, particularly in its interactions with metal ions and under different solvent conditions. The fluorescence quenching of LMGH by Fe3+ through a static mechanism and electron transfer indicates the effect of the long chain on the basicity relative to that of MGH. This quenching efficiency is highly dependent on the micelle charge, being most effective in sodium dodecyl sulfate (SDS) micelle environments (El-Shishtawy & Fukunishi, 1995).

Physical Properties Analysis

Studies on Malachite Green and Leuco Malachite Green, including the d5 derivatives, focus on their determination and quantification in various mediums, indicating their stability and distribution in different environments. For instance, the determination of residual amounts of MG and LMG in aquatic products using ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) highlights their physical persistence and detection capabilities (Chen Wen-kai, 2007).

Chemical Properties Analysis

The chemical properties of Leuco Malachite Green-d5 are characterized by its interactions and transformations in biological and environmental systems. For example, the metabolic transformation from Malachite Green to Leuco Malachite Green and the subsequent N-demethylation processes reveal significant insights into their chemical behavior and potential genotoxicity (Cho et al., 2003).

Applications De Recherche Scientifique

Analytical Detection in Aquaculture

Leuco Malachite Green-d5 (LMG-d5) plays a crucial role in the detection and quantification of residues in aquatic products. Its utility is particularly significant in analytical chemistry, where it serves as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. This technique allows for the precise measurement of malachite green (MG) and its leuco form (LMG) in fish tissues, ensuring safety and compliance with regulatory standards. For example, one study applied UHPLC-MS/MS to determine residual amounts of MG, crystal violet (CV), and their metabolites in aquatic products, highlighting the method's sensitivity and reliability for food safety and environmental monitoring (Zheng Yu, 2012).

Toxicological and Environmental Impact Studies

Research on LMG-d5 extends into toxicological and environmental impact studies, providing insights into the persistence and effects of MG and LMG in ecosystems. Investigations into the metabolism, toxicology, and potential carcinogenicity of MG and its leuco derivative underscore the importance of understanding their behavior in aquatic environments and their impact on human health. For instance, a review of methods for the detection and determination of MG and LMG in aquaculture emphasizes the environmental and health risks posed by these compounds, promoting the development of more efficient and sensitive detection techniques to mitigate their impact (Xinhui Zhou et al., 2019).

Quantitative Analysis for Food Safety

LMG-d5's role is also pivotal in ensuring the safety of food products, particularly in the fishery industry, where MG has been used as a fungicide. The need for accurate and sensitive methods to detect MG and LMG residues in fishery products is critical to public health. Innovative extraction and analytical techniques, such as those involving LMG-d5 as an internal standard, contribute to the robust assessment of these residues, supporting regulatory compliance and consumer safety. The development and application of these methods reflect the ongoing efforts to address the challenges posed by the use of MG in aquaculture and its implications for food safety (Mei Guang-min, 2013).

Safety And Hazards

Leuco Malachite Green-d5 is harmful if swallowed . It is suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust and fumes, and wearing suitable protective clothing, gloves, and eye/face protection .

Orientations Futures

Propriétés

Numéro CAS |

941601-82-3 |

|---|---|

Nom du produit |

Leuco Malachite Green-d5 |

Formule moléculaire |

C₂₃H₂₁D₅N₂ |

Poids moléculaire |

335.5 |

Synonymes |

4,4’-(Phenylmethylene)bis[N,N-dimethylbenzenamine; 4,4’-Bis(dimethylamino)_x000B_triphenylmethane; Bis(p-dimethylaminophenyl)phenylmethane; Malachite Green Leuco; NSC 36379; p,p’-Benzylidenebis(N,N-dimethylaniline); |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)